molecular formula C11H14O2 B167380 2-Methyl-4-phenylbutanoic acid CAS No. 1949-41-3

2-Methyl-4-phenylbutanoic acid

Cat. No.: B167380
CAS No.: 1949-41-3
M. Wt: 178.23 g/mol
InChI Key: OCKZHEXBLOOGOC-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutanoic acid typically involves the alkylation of 4-phenylbutyric acid. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-Methyl-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbutanoic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    4-Phenylbutyric acid: A precursor in the synthesis of 2-Methyl-4-phenylbutanoic acid.

    2-Methyl-3-phenylpropanoic acid: Similar structure but with a different position of the methyl group.

    2-Phenylbutanoic acid: Lacks the methyl group present in this compound.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl-substituted butanoic acid backbone makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZHEXBLOOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306426
Record name 2-Methyl-4-phenylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-41-3
Record name 2-Methyl-4-phenylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-methyl-4-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949413
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Record name 1949-41-3
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Record name 2-Methyl-4-phenylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyric acid, 2-methyl-4-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 2-Methyl-4-phenylbutanoic acid and its incorporation into larger molecules?

A1: While specific details like molecular formula and weight for this compound alone aren't provided in the research abstract [], we gain valuable insights into its structural behavior within a specific compound. The research focuses on (S,S)-Methyl (2-Methyl-4-phenylbutanamido)(phenyl)acetate, a molecule containing the this compound moiety. The study reveals a key structural detail: the benzene ring within the this compound portion of the molecule exhibits spatial orientation towards the methyl group of the (S)-2-methyl-4-phenylbutanoic acid itself []. This information suggests potential steric interactions and conformational preferences influenced by the this compound structure. Further research is needed to fully elucidate the isolated compound's characteristics.

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